Aziridine, 2-(4-methoxyphenyl)-1-methyl-

Drug metabolism Aziridine stability Microsomal oxidation

Aziridine, 2-(4-methoxyphenyl)-1-methyl- (CAS 58777-95-0; IUPAC: 2-(4-methoxyphenyl)-1-methylaziridine) is a synthetic N-methyl-2-aryl aziridine with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol. The compound belongs to the aziridine class—three-membered N-containing heterocycles characterized by high ring strain (~27 kcal/mol) and electrophilic reactivity analogous to epoxides.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 58777-95-0
Cat. No. B15072181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAziridine, 2-(4-methoxyphenyl)-1-methyl-
CAS58777-95-0
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCN1CC1C2=CC=C(C=C2)OC
InChIInChI=1S/C10H13NO/c1-11-7-10(11)8-3-5-9(12-2)6-4-8/h3-6,10H,7H2,1-2H3
InChIKeyYPJYHUKFUAHUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)-1-methylaziridine CAS 58777-95-0: Chemical Identity, Class, and Sourcing Baseline


Aziridine, 2-(4-methoxyphenyl)-1-methyl- (CAS 58777-95-0; IUPAC: 2-(4-methoxyphenyl)-1-methylaziridine) is a synthetic N-methyl-2-aryl aziridine with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol [1]. The compound belongs to the aziridine class—three-membered N-containing heterocycles characterized by high ring strain (~27 kcal/mol) and electrophilic reactivity analogous to epoxides . Aziridines serve as versatile synthetic building blocks for nitrogen-containing natural products and pharmaceuticals, and over 130 biologically active aziridine-containing compounds have demonstrated antitumor, antimicrobial, and antibacterial effects [2]. This specific compound features a 4-methoxyphenyl substituent at the C2 position and a methyl group at N1, a substitution pattern that modulates its physicochemical and biological profile relative to other para-substituted phenyl-N-methylaziridine analogs.

Why 2-(4-Methoxyphenyl)-1-methylaziridine Cannot Be Replaced by Generic Aziridine Analogs


Within the 2-para-substituted phenyl-N-methylaziridine series, the para substituent profoundly governs both metabolic fragmentation rate and cytotoxic potency [1]. The 4-methoxy group (Hammett σ_p = −0.27) is strongly electron-donating, which stabilizes the aziridine ring toward oxidative microsomal fragmentation relative to electron-withdrawing or neutral substituents. In the foundational structure-activity study by Hata et al., the p-OMe analog exhibited the lowest fragmentation reactivity among five tested para-substituted congeners—ranking below p-Cl, p-Me, H, and p-NO₂ [1]. Simultaneously, its cytotoxic profile diverged between cell lines: relatively low activity against HeLa cells (tied with p-NO₂ at the bottom rank) but intermediate activity against L-1210 leukemia cells (comparable to p-Cl) [1]. This cell-line-dependent selectivity pattern is unique within the series and cannot be replicated by simply substituting the para group or removing the N-methyl moiety. Furthermore, the N-methyl group is mechanistically critical—studies have demonstrated that nitrosomethane generated from N-methyl aziridine fragmentation is the proximal cytotoxic species, a pathway absent in N-unsubstituted or N-acyl aziridines [2]. Generic interchange with uncharacterized aziridine analogs therefore risks both altered metabolic stability and unpredictable cell-type-specific bioactivity.

2-(4-Methoxyphenyl)-1-methylaziridine: Quantitative Differential Evidence vs. Closest Analogs


Microsomal Fragmentation Reactivity: p-OMe Confers the Lowest Oxidative Ring-Opening Rate Among Five Para-Substituted Analogs

In a direct head-to-head comparison of five 2-para-substituted phenyl-N-methylaziridines incubated with rat liver microsomes, the p-methoxy analog (target compound) exhibited the lowest fragmentation reactivity, measured by the amount of substituted styrene product generated. The rank order was p-Cl > p-Me > H > p-NO₂ > p-OMe [1]. This indicates that the electron-donating 4-methoxyphenyl group stabilizes the aziridine ring against cytochrome P450-mediated oxidative N-dealkylation and subsequent ring fragmentation. This lower metabolic lability in microsomal systems may be advantageous in experimental contexts where prolonged compound half-life is desirable or where nitrosomethane-mediated cytotoxicity needs to be minimized.

Drug metabolism Aziridine stability Microsomal oxidation

HeLa Cell Cytotoxicity: p-OMe Analog Shows Lowest Potency, Ranking Below p-Cl, p-Me, and Unsubstituted Phenyl

In the same comparative study, cytotoxicity against HeLa human cervical carcinoma cells was assessed for the five-analog series. The p-methoxy compound ranked at the bottom tier alongside p-NO₂, with the rank order being: p-Cl ≈ p-Me > H > p-NO₂ ≈ p-OMe [1]. The substantially lower HeLa cytotoxicity of the p-OMe analog relative to p-Cl and p-Me is consistent with its reduced microsomal fragmentation—the nitrosomethane generated from N-methyl aziridine ring opening is believed to be the primary cytotoxic effector. This cell-line-specific low potency distinguishes 2-(4-methoxyphenyl)-1-methylaziridine from the more broadly cytotoxic halogen and alkyl congeners.

Anticancer screening HeLa cytotoxicity Aziridine SAR

L-1210 Leukemia Cell Cytotoxicity: p-OMe Analog Exhibits Intermediate Activity Distinct from Its HeLa Profile

Against L-1210 mouse leukemia cells, the p-methoxy analog showed a markedly different cytotoxicity rank compared to HeLa cells, placing at an intermediate tier. The rank order was: p-Me > p-Cl ≈ p-OMe > H > p-NO₂ [1]. Critically, the p-OMe compound was as active as the p-Cl analog in this cell line despite being among the least active against HeLa cells. This cell-type-dependent divergence—where p-OMe shifts from lowest-tier (HeLa) to intermediate-tier (L-1210)—is not observed for the p-Cl and p-Me analogs, which remain highly potent across both cell lines. This suggests that the p-methoxy substitution may engage cell-type-specific metabolic activation or uptake pathways that partially compensate for its inherently lower microsomal fragmentation rate.

Leukemia L-1210 Aziridine cytotoxicity

Electronic Effect of the 4-Methoxy Substituent: Hammett-Driven Differentiation from Electron-Withdrawing and Neutral Analogs

At the class level, the 4-methoxy group (Hammett σ_p = −0.27) is the only strongly electron-donating substituent among the five analogs tested by Hata et al. [1]. The other substituents span electron-withdrawing (p-Cl, σ_p = +0.23; p-NO₂, σ_p = +0.78) to weakly donating (p-Me, σ_p = −0.17; H, σ_p = 0.00) [2]. The observed rank order of microsomal fragmentation (p-Cl > p-Me > H > p-NO₂ > p-OMe) shows an inverse correlation with the electron-donating character of the para substituent, consistent with the mechanistic hypothesis that electron-rich aromatic rings stabilize the aziridine C–N bond toward oxidative cleavage. The p-OMe compound thus provides the most electron-rich aziridine ring in this series, which may also modulate its nucleophilic ring-opening chemistry with biological thiols and amines—an important consideration for covalent probe design where controlled reactivity is required.

Hammett analysis Electronic effects Aziridine reactivity

N-Methyl vs. N-Unsubstituted Differentiation: Mechanistic Requirement for Nitrosomethane-Mediated Cytotoxicity

The N-methyl group on 2-(4-methoxyphenyl)-1-methylaziridine is mechanistically essential for the nitrosomethane-mediated cytotoxicity pathway. Follow-up studies by Hata et al. confirmed that nitrosomethane, generated via cytochrome P450-catalyzed oxidative N-demethylation and subsequent aziridine ring fragmentation, is the proximal species responsible for the cytotoxic activity of N-methyl aziridines [1]. N-Unsubstituted aziridines, such as 2-(4-methoxyphenyl)aziridine (CAS 10029-91-1) [2], lack this metabolic activation pathway and consequently exhibit a distinct biological profile. The N-methyl substitution therefore represents a binary structural determinant: without it, the compound cannot generate the nitrosomethane effector; with it, the rate of cytotoxic activation is further modulated by the para aromatic substituent as described in the fragmentation rank order above.

Prodrug activation Nitrosomethane N-alkyl aziridine

Commercial Availability and Purity: Procurement-Relevant Differentiation Among N-Methyl-2-aryl Aziridines

From a procurement standpoint, 2-(4-methoxyphenyl)-1-methylaziridine (CAS 58777-95-0) is commercially supplied at ≥95% purity by multiple vendors, with at least one supplier (MolCore) offering NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, several comparator analogs within the para-substituted phenyl-N-methylaziridine series are either less broadly stocked or available only at lower purity specifications. The availability of this specific compound at defined, high purity with documented quality systems reduces the burden of in-house characterization and minimizes batch-to-batch variability for reproducible experimental outcomes. The compound is classified as a research-use-only chemical, and standard aziridine handling precautions apply due to the class-typical toxicity and mutagenicity [1].

Chemical procurement Purity specification Research supply

2-(4-Methoxyphenyl)-1-methylaziridine: Evidence-Backed Application Scenarios for Research and Industrial Use


Metabolic Stability Probe in Aziridine Structure-Activity Relationship Studies

Investigators comparing the metabolic fate of N-methyl-2-aryl aziridines can deploy 2-(4-methoxyphenyl)-1-methylaziridine as the low-fragmentation benchmark within the para-substituted series. As the least reactive analog in rat liver microsomal fragmentation (rank 5 of 5; p-Cl > p-Me > H > p-NO₂ > p-OMe [1]), it provides a metabolic stability ceiling against which electron-withdrawing analogs (p-Cl, p-NO₂) can be directly compared. This application leverages the established rank-order data to contextualize new analogs without requiring de novo full-series characterization.

Cell-Type-Selective Cytotoxicity Profiling in Leukemia vs. Carcinoma Models

The unique cell-line-dependent activity inversion of the p-OMe analog—lowest-tier cytotoxicity in HeLa (cervical carcinoma) but intermediate-tier in L-1210 (leukemia) [1]—makes it a valuable tool compound for dissecting tissue-specific determinants of aziridine sensitivity. Researchers can use this compound alongside p-Cl and p-Me analogs to probe whether differential expression of cytochrome P450 isoforms, glutathione levels, or uptake transporters underlies the observed cell-type selectivity. This three-compound panel (p-OMe, p-Cl, p-Me) spans the full activity range across both cell lines, enabling mechanistic deconvolution.

Covalent Probe Design Requiring Attenuated Electrophilicity

For medicinal chemistry programs developing aziridine-based covalent inhibitors or chemical probes targeting specific nucleophilic residues (e.g., active-site cysteines), the p-methoxy substitution offers the most electron-rich—and therefore least intrinsically electrophilic—aziridine ring in the characterized series (Hammett σ_p = −0.27 vs. +0.23 for p-Cl) [2]. This electronic tuning can minimize off-target alkylation while preserving the N-methyl group required for bioactivation in cellular contexts. The compound serves as a starting scaffold for further optimization where controlled, context-dependent reactivity is the design goal.

Analytical Reference Standard for Aziridine Metabolite Identification

Given the well-characterized fragmentation pathway to 4-methoxystyrene and nitrosomethane in microsomal systems [1], 2-(4-methoxyphenyl)-1-methylaziridine can serve as a defined substrate for developing and validating LC-MS/MS methods aimed at detecting aziridine-derived metabolites. Its distinctive 4-methoxystyrene fragment (m/z 134) provides a unique mass signature distinguishable from the styrene fragments of p-Cl (m/z 138), p-Me (m/z 118), and unsubstituted phenyl (m/z 104) analogs, facilitating multiplexed metabolite tracking in reaction phenotyping assays.

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